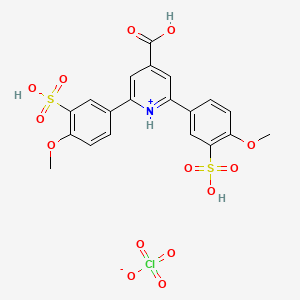
4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate is a chemical compound that has been widely used in scientific research. It is commonly referred to as BDP or BDP-FL, and its chemical formula is C30H22ClN2O11S2. BDP-FL belongs to the family of fluorescent dyes that are used in various biological and chemical applications.
Applications De Recherche Scientifique
BDP-FL has been extensively used in scientific research as a fluorescent probe for various applications. It is commonly used for labeling and detecting biological molecules such as proteins, nucleic acids, and lipids. BDP-FL is also used for fluorescence microscopy, flow cytometry, and high-throughput screening. In addition, BDP-FL has been used for studying the structure and function of biological membranes and for monitoring the cellular uptake and transport of drugs.
Mécanisme D'action
BDP-FL works by binding to biological molecules and emitting fluorescence when excited by a light source. The emission wavelength of BDP-FL is in the blue-green region of the spectrum, making it useful for applications that require detection in this range. The mechanism of action of BDP-FL is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when two fluorescent molecules are in close proximity.
Biochemical and Physiological Effects:
BDP-FL has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in biological and chemical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDP-FL is its high sensitivity and specificity for labeling biological molecules. It has a high quantum yield, which means that it emits a large amount of fluorescence for each photon absorbed. BDP-FL is also stable and does not degrade easily, making it suitable for long-term experiments. However, BDP-FL has some limitations, such as its relatively low photostability, which can limit its usefulness for long-term imaging experiments. In addition, BDP-FL is sensitive to pH changes and can be affected by the presence of other fluorescent molecules.
Orientations Futures
The future directions for BDP-FL research are numerous. One direction is the development of new synthesis methods for BDP-FL that are more efficient and cost-effective. Another direction is the development of new applications for BDP-FL, such as in vivo imaging and drug delivery. BDP-FL can also be used in combination with other fluorescent probes to study complex biological systems. Finally, the development of new fluorescent probes with improved photostability and sensitivity is an area of ongoing research.
Méthodes De Synthèse
BDP-FL can be synthesized using various methods. One of the most common methods is the reaction of 2,6-bis(4-methoxyphenyl)pyridine with chlorosulfonic acid and subsequent treatment with sodium hydroxide. The resulting compound is then treated with perchloric acid to obtain BDP-FL as a perchlorate salt.
Propriétés
IUPAC Name |
2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium-4-carboxylic acid;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERYWWMXNTLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=[NH+]2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-oxobenzo[f]chromen-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B2927343.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)
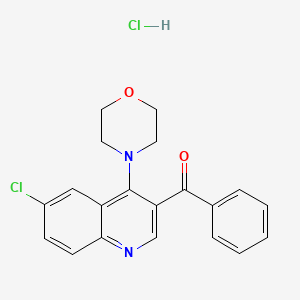
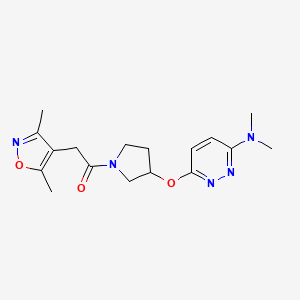
![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
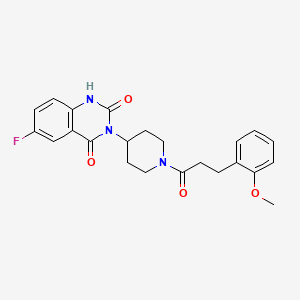
![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)
![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)
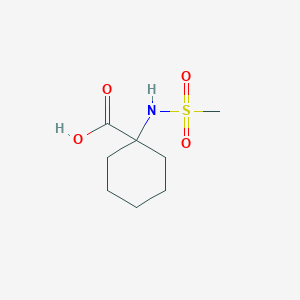
![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)
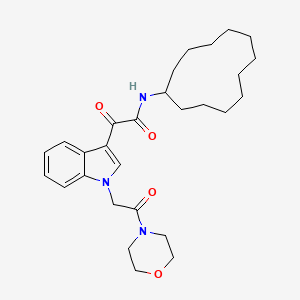
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)
